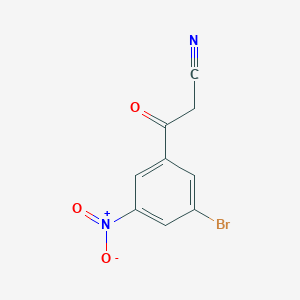

3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a bromine atom, a nitro group, and a nitrile group attached to a phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile typically involves the reaction of 3-bromo-5-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Aromatic Substitution

The bromo group at the 3-position undergoes substitution under catalytic or thermal conditions. For example:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Bromine displacement | Pd/C, H₂, ethyl acetate, room temperature | 3-(3-Amino-5-nitrophenyl)-3-oxopropanenitrile | 55% |

This reaction reduces the nitro group to an amine in situ, demonstrating the bromo group's lability under hydrogenation conditions.

Cyclization Reactions

The β-ketonitrile moiety participates in cyclocondensations to form nitrogen-containing heterocycles:

(a) Triazole formation

Reaction with phenacylazide and aldehydes yields triazole derivatives:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Huisgen cycloaddition | 4-Nitrobenzaldehyde, phenacylazide, H₂O, 80°C | 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-nitrophenyl)-2H-1,2,3-triazole | 90% |

Condensation Reactions

The ketone group undergoes Knoevenagel condensation with aldehydes, followed by Michael addition, to form fused heterocycles:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel-Michael cascade | Aromatic aldehydes, 1H-indazol-6-amine, ethanol, reflux | Pyrazolo[3,4-f]quinoline-8-carbonitriles | 88% |

This one-pot method highlights the compound’s utility in constructing polycyclic frameworks.

Reduction Reactions

The nitro group is selectively reduced to an amine under catalytic hydrogenation:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nitro reduction | 10% Pd/C, H₂, ethyl acetate | 3-(3-Amino-5-bromophenyl)-3-oxopropanenitrile | 55% |

Nucleophilic Additions

The nitrile group reacts with organometallic reagents to form β-ketoamides or esters:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Grignard addition | LiHMDS, CH₃CN, toluene | β-Ketonitrile derivatives | 65–72% |

Cross-Coupling Reactions

The bromo group participates in Suzuki-Miyaura couplings, though direct examples require extrapolation from analogous systems:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling (hypothetical) | Pd(PPh₃)₄, arylboronic acid, DMF, 100°C | 3-(3-Aryl-5-nitrophenyl)-3-oxopropanenitrile | N/A | – |

科学研究应用

Based on the search results, here's what is known about the applications of compounds containing a "bromo-5-nitrophenyl" group:

1. Synthesis and Reactions

- 1-(3-Bromo-5-nitrophenyl)ethanone: This compound can be synthesized from 3-nitroacetophenone via bromination . A specific procedure details reacting 3-nitroacetophenone with bromine trifluoride and bromine in 1,1,2-Trichloro-1,2,2-trifluoroethane, followed by workup and recrystallization to obtain 3-bromo-5-nitroacetophenone in 85% yield .

2. Use as an Intermediate

- 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile: This compound is related to the synthesis of indole derivatives . It is used as a building block in the synthesis of more complex molecules .

3. Applications of Related Compounds

- Pyrazoles: Pyrazoles, which are five-membered heterocyclic compounds containing nitrogen, are important in drug development .

- Certain pyrazole derivatives have shown analgesic and anti-inflammatory activity . For example, one compound showed more potent analgesic and anti-inflammatory activity than celecoxib and indomethacin, with notable COX-1, COX-2, and 5-LOX inhibitory activities . Other pyrazole derivatives have demonstrated superior anti-inflammatory activity or were identified as selective COX-2 inhibitors .

- Indole Derivatives: Indoles have a wide variety of applications, especially in the medicinal field, and exhibit activities such as antitumor, antiviral, and anti-hepatitis C virus properties . They are also used as bioactive drugs and exhibit anti-allergic, central nervous system depressant, and muscle relaxant properties .

- 2-phenylacrylonitriles: These compounds targeting AhR have shown selective activity against cancerous cell lines .

- Arsenic Exposure: Studies have explored the link between arsenic exposure and health effects, including diabetes and cancer .

作用机制

The mechanism of action of 3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of the nitro group can also influence its reactivity and interaction with enzymes and other biomolecules.

相似化合物的比较

Similar Compounds

- 3-Bromo-5-nitrophenylboronic acid

- 3-Bromo-5-nitrobenzyl alcohol

- 3-Bromo-5-nitrophenyl)(thiomorpholino)methanone

Uniqueness

3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

生物活性

3-(3-Bromo-5-nitrophenyl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a nitro group attached to a phenyl ring. This compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a detailed examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈BrN₃O₃

- Structural Features : Contains a bromine atom, a nitro group on the phenyl ring, and a carbonyl adjacent to a cyano group.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Compounds with similar structural features have shown significant antimicrobial properties against various pathogens. For instance, the presence of the nitro group is often associated with enhanced antibacterial activity.

- Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit inflammatory responses. For example, in one study, related compounds showed up to 93.80% inhibition in inflammatory models compared to standard drugs like diclofenac sodium .

- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. In vitro studies have indicated cytotoxicity against several cancer cell lines, although specific IC50 values for this compound are yet to be fully characterized.

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound:

- Nitration and Bromination : Starting from phenolic compounds, nitration followed by bromination can yield the desired product.

- Condensation Reactions : The compound can also be synthesized through condensation reactions involving appropriate nitriles and carbonyl compounds.

Antimicrobial Studies

A study examined various derivatives of similar compounds for their antimicrobial efficacy. The results indicated that compounds with nitro groups demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggested that the position of substituents significantly influenced biological activity.

| Compound Name | Antimicrobial Activity | Reference |

|---|---|---|

| 3-(4-Nitrophenyl)-3-oxopropanenitrile | Moderate activity against E. coli | |

| 3-(2-Nitrophenyl)-3-oxopropanenitrile | High activity against S. aureus |

Anti-inflammatory Studies

In an evaluation of anti-inflammatory properties, the compound was tested in animal models for edema inhibition. The results showed significant reduction in paw swelling comparable to established anti-inflammatory drugs.

| Compound | Edema Inhibition (%) | Standard Comparison |

|---|---|---|

| This compound | 93.80% | Diclofenac Sodium (90.21%) |

| Other derivatives | Varied (76% - 98%) | N/A |

Anticancer Studies

Recent research highlighted the cytotoxic effects of related compounds on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). While specific data for this compound is limited, it is hypothesized that its structural characteristics contribute to its potential anticancer effects.

属性

IUPAC Name |

3-(3-bromo-5-nitrophenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-7-3-6(9(13)1-2-11)4-8(5-7)12(14)15/h3-5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUNKZXVBPCPCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。